molecular formula C27H21N3O4S B2418704 4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid CAS No. 866340-62-7

4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid

Cat. No. B2418704
CAS RN: 866340-62-7
M. Wt: 483.54
InChI Key: KLWFHABIFZDDIZ-UHFFFAOYSA-N
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Description

4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid , also known as CMPA , is a synthetic compound with potential cytotoxic properties. It belongs to the class of chromene derivatives, which have diverse biological and pharmacological activities . The compound’s structure combines a benzene ring, a pyran ring, and a pyrimidine moiety.


Synthesis Analysis

CMPA can be synthesized through a multistep process involving the fusion of chromene and pyrimidine rings. The incorporation of hydrophobic groups at specific positions significantly influences its antitumor activity. For instance, the addition of a pyrimidine nucleus at 2,3-positions with hydrophobic groups enhances its cytotoxic effects .


Molecular Structure Analysis

The molecular formula of CMPA is C₂₇H₂₀N₃O₄S , with an average mass of 482.531 Da . Its chemical structure includes a thioacetyl group, a chromene ring, and a benzoic acid moiety. You can visualize its structure here .

Mechanism of Action

The precise mechanism of CMPA’s cytotoxicity remains an area of investigation. It likely interacts with cellular components, affecting cell growth, division, and survival pathways. Molecular docking studies can provide insights into its binding sites and potential targets .

properties

IUPAC Name

4-[[2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-16-7-12-22-19(13-16)14-21-25(34-22)29-24(17-5-3-2-4-6-17)30-26(21)35-15-23(31)28-20-10-8-18(9-11-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWFHABIFZDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid

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